molecular formula C21H16ClNO2S B11361753 N-(4-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

N-(4-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11361753
M. Wt: 381.9 g/mol
InChI Key: BBIZVAKOGKYNSQ-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core, a thiophene ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-CHLOROPHENYL)-3-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran core, thiophene ring, and chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C21H16ClNO2S

Molecular Weight

381.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H16ClNO2S/c1-14-18-6-2-3-7-19(18)25-20(14)21(24)23(13-17-5-4-12-26-17)16-10-8-15(22)9-11-16/h2-12H,13H2,1H3

InChI Key

BBIZVAKOGKYNSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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